molecular formula C18H18O3 B14437672 4,4-Bis(4-hydroxyphenyl)cyclohexan-1-one CAS No. 77545-02-9

4,4-Bis(4-hydroxyphenyl)cyclohexan-1-one

Cat. No.: B14437672
CAS No.: 77545-02-9
M. Wt: 282.3 g/mol
InChI Key: XWOTUBHDCDTDOM-UHFFFAOYSA-N
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Description

4,4-Bis(4-hydroxyphenyl)cyclohexan-1-one is an organic compound with the molecular formula C18H18O3 It is known for its unique structure, which includes two hydroxyphenyl groups attached to a cyclohexanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Bis(4-hydroxyphenyl)cyclohexan-1-one typically involves the reaction of phenol with cyclohexanone in the presence of an acid catalyst. A common method includes mixing phenol and cyclohexanone in a stoichiometric ratio, followed by the addition of hydrochloric acid and acetic acid as catalysts. The reaction mixture is maintained at a temperature of 50-60°C for about 2 hours .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4,4-Bis(4-hydroxyphenyl)cyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The hydroxy groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

    Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base to form ethers or esters.

Major Products Formed

    Oxidation: Quinones

    Reduction: Alcohol derivatives

    Substitution: Ethers and esters

Scientific Research Applications

4,4-Bis(4-hydroxyphenyl)cyclohexan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4-Bis(4-hydroxyphenyl)cyclohexan-1-one involves its interaction with molecular targets through its hydroxy and ketone groups. These functional groups can form hydrogen bonds and participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include enzymatic reactions where the compound acts as a substrate or inhibitor.

Comparison with Similar Compounds

Similar Compounds

  • 4,4-Bis(4-hydroxyphenyl)valeric acid
  • 4-Hydroxy-4-phenylcyclohexan-1-one
  • 1,1-Bis(4-hydroxyphenyl)cyclohexane

Uniqueness

4,4-Bis(4-hydroxyphenyl)cyclohexan-1-one is unique due to its specific structure, which provides distinct chemical properties and reactivity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for various applications in research and industry.

Properties

CAS No.

77545-02-9

Molecular Formula

C18H18O3

Molecular Weight

282.3 g/mol

IUPAC Name

4,4-bis(4-hydroxyphenyl)cyclohexan-1-one

InChI

InChI=1S/C18H18O3/c19-15-5-1-13(2-6-15)18(11-9-17(21)10-12-18)14-3-7-16(20)8-4-14/h1-8,19-20H,9-12H2

InChI Key

XWOTUBHDCDTDOM-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1=O)(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O

Origin of Product

United States

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